molecular formula C9H9FO B13548247 (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B13548247
M. Wt: 152.16 g/mol
InChI Key: CLUAHEPQMQFYFJ-SECBINFHSA-N
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Description

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H9FO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a fluorine atom attached to the six-position of the indene ring and a hydroxyl group at the one-position, making it a secondary alcohol. The presence of the fluorine atom and the hydroxyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoroindene.

    Hydroboration-Oxidation: The 6-fluoroindene undergoes hydroboration-oxidation to introduce the hydroxyl group at the one-position. This reaction involves the addition of borane (BH3) to the double bond of the indene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

    Chiral Resolution: The resulting racemic mixture of 6-fluoro-2,3-dihydro-1H-inden-1-ol is then subjected to chiral resolution to obtain the (1R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Hydroboration-Oxidation: Scaling up the hydroboration-oxidation process using industrial reactors and continuous flow systems to ensure efficient and consistent production.

    Chiral Catalysts: Utilizing chiral catalysts to directly synthesize the (1R)-enantiomer, thereby eliminating the need for chiral resolution steps. This approach can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-fluoro-1-indanone, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 6-fluoro-2,3-dihydro-1H-inden-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), or potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: 6-fluoro-1-indanone.

    Reduction: 6-fluoro-2,3-dihydro-1H-inden-1-amine.

    Substitution: Various substituted indenes depending on the nucleophile used.

Scientific Research Applications

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2,3-dihydro-1H-inden-1-ol: Lacks the chiral center, making it a racemic mixture.

    6-fluoro-1-indanone: The oxidized form of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol.

    6-fluoro-2,3-dihydro-1H-inden-1-amine: The reduced form of this compound.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a fluorine atom and a hydroxyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m1/s1

InChI Key

CLUAHEPQMQFYFJ-SECBINFHSA-N

Isomeric SMILES

C1CC2=C([C@@H]1O)C=C(C=C2)F

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)F

Origin of Product

United States

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